molecular formula C28H23N3O4S2 B11515141 N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide

N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide

Cat. No.: B11515141
M. Wt: 529.6 g/mol
InChI Key: NFYNGXMIKYHZPX-UHFFFAOYSA-N
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Description

N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a naphthalene carboxamide group, and a dimethoxyphenyl amino group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Attachment of the Naphthalene Carboxamide Group: The naphthalene carboxamide group can be introduced through an amide coupling reaction using naphthalene-1-carboxylic acid and an appropriate amine.

    Introduction of the Dimethoxyphenyl Amino Group: This step involves the reaction of 2,5-dimethoxyaniline with an appropriate acylating agent to form the desired amino group.

    Final Coupling: The final step involves coupling the benzothiazole intermediate with the naphthalene carboxamide intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cell signaling and growth.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)naphthalene-2-carboxamide: Shares structural similarities but lacks the benzothiazole ring.

    N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides: Similar naphthalene carboxamide structure with different substituents.

Uniqueness

N-[2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide is unique due to the presence of the benzothiazole ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H23N3O4S2

Molecular Weight

529.6 g/mol

IUPAC Name

N-[2-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C28H23N3O4S2/c1-34-19-11-13-24(35-2)23(15-19)30-26(32)16-36-28-31-22-12-10-18(14-25(22)37-28)29-27(33)21-9-5-7-17-6-3-4-8-20(17)21/h3-15H,16H2,1-2H3,(H,29,33)(H,30,32)

InChI Key

NFYNGXMIKYHZPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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